

Health and Safety Data for 4,4'-Diaminooctafluorobiphenyl: A Technical Guide

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Compound of Interest

Compound Name: 4,4'-Diaminooctafluorobiphenyl

Cat. No.: B085828

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for **4,4'-Diaminooctafluorobiphenyl**. Due to a lack of comprehensive toxicological studies for this specific compound, data from related aromatic amines is used to infer potential hazards. All personnel handling this substance should exercise caution and adhere to strict safety protocols.

Chemical and Physical Properties

4,4'-Diaminooctafluorobiphenyl is a fluorinated aromatic amine. The introduction of fluorine atoms into the biphenyl structure can significantly alter its chemical and physical properties compared to its non-fluorinated counterpart, potentially affecting its biological activity and toxicity.^{[1][2]}

| Property | Value | Reference |
|-------------------|--|---|
| CAS Number | 1038-66-0 | [3] [4] [5] [6] |
| Molecular Formula | C ₁₂ H ₄ F ₈ N ₂ | [4] |
| Molecular Weight | 328.16 g/mol | [4] |
| Appearance | White to light brown crystalline powder | [4] [5] [6] |
| Melting Point | 175-177 °C | [5] |
| Solubility | Soluble in organic solvents. | [5] [6] |
| Density | 2.065 g/cm ³ | [4] |

Hazard Identification and Safety Precautions

Based on available Safety Data Sheets (SDS), **4,4'-Diaminoctafluorobiphenyl** is classified as a hazardous substance.

| Hazard | GHS Classification | Precautionary Statements |
|------------------------|--------------------|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. |

Handling and Storage:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Toxicological Data

Comprehensive toxicological data for **4,4'-Diaminoctafluorobiphenyl** is not readily available in the public domain. The following sections infer potential toxicities based on the known hazards of related aromatic amines, such as 4-aminobiphenyl, a known human carcinogen.^[7] It is crucial to note that fluorination can alter the toxicological profile of a compound.

Acute Toxicity

No specific LD50 (median lethal dose) values for **4,4'-Diaminooctafluorobiphenyl** were found. For related aromatic amines, acute toxicity can vary. It is recommended to handle this compound with care, assuming it may be harmful if swallowed, inhaled, or in contact with skin.

Genotoxicity and Mutagenicity

The mutagenic potential of **4,4'-Diaminooctafluorobiphenyl** has not been explicitly reported. However, many aromatic amines are known to be mutagenic, often requiring metabolic activation to exert their effects.^[7] The mechanism of action is thought to involve the formation of reactive intermediates that can form adducts with DNA.^[7]

Carcinogenicity

There are no specific carcinogenicity studies for **4,4'-Diaminooctafluorobiphenyl**. The non-fluorinated analog, 4-aminobiphenyl, is a known human bladder carcinogen.^[7] The metabolic activation of aromatic amines to carcinogenic species is a well-documented pathway.^[7] Therefore, it is prudent to treat **4,4'-Diaminooctafluorobiphenyl** as a potential carcinogen until proven otherwise.

Experimental Protocols

Detailed experimental protocols for toxicological assessment of **4,4'-Diaminooctafluorobiphenyl** are not available. The following are generalized protocols based on OECD guidelines for key toxicological endpoints.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is designed to estimate the LD50 using a minimal number of animals.^[8]

- **Test Animals:** Healthy, young adult rodents (e.g., rats or mice) of a single-sex (usually females) are used.^[8] Animals are acclimatized to laboratory conditions before the study.
- **Dose Administration:** The test substance is administered orally by gavage in a suitable vehicle. Dosing is sequential, with the dose for each subsequent animal adjusted up or down based on the outcome for the previous animal.^[8]

- **Observation:** Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
- **Data Analysis:** The LD50 is calculated using the maximum likelihood method based on the pattern of outcomes.[\[8\]](#)

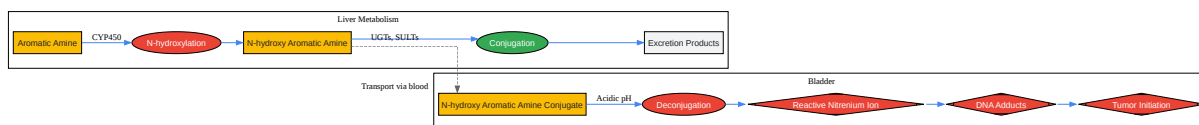
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is widely used to assess the mutagenic potential of a chemical.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- **Test Strains:** Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of *Escherichia coli* (e.g., WP2 uvrA) are used.[\[13\]](#)
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to detect mutagens that require metabolic activation.[\[11\]](#)[\[13\]](#)
- **Exposure:** The test substance is mixed with the bacterial culture and, if applicable, the S9 mix, and plated on a minimal agar medium lacking the required amino acid.[\[9\]](#)[\[10\]](#)
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.[\[9\]](#)
- **Scoring:** The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[\[10\]](#)

Diagrams

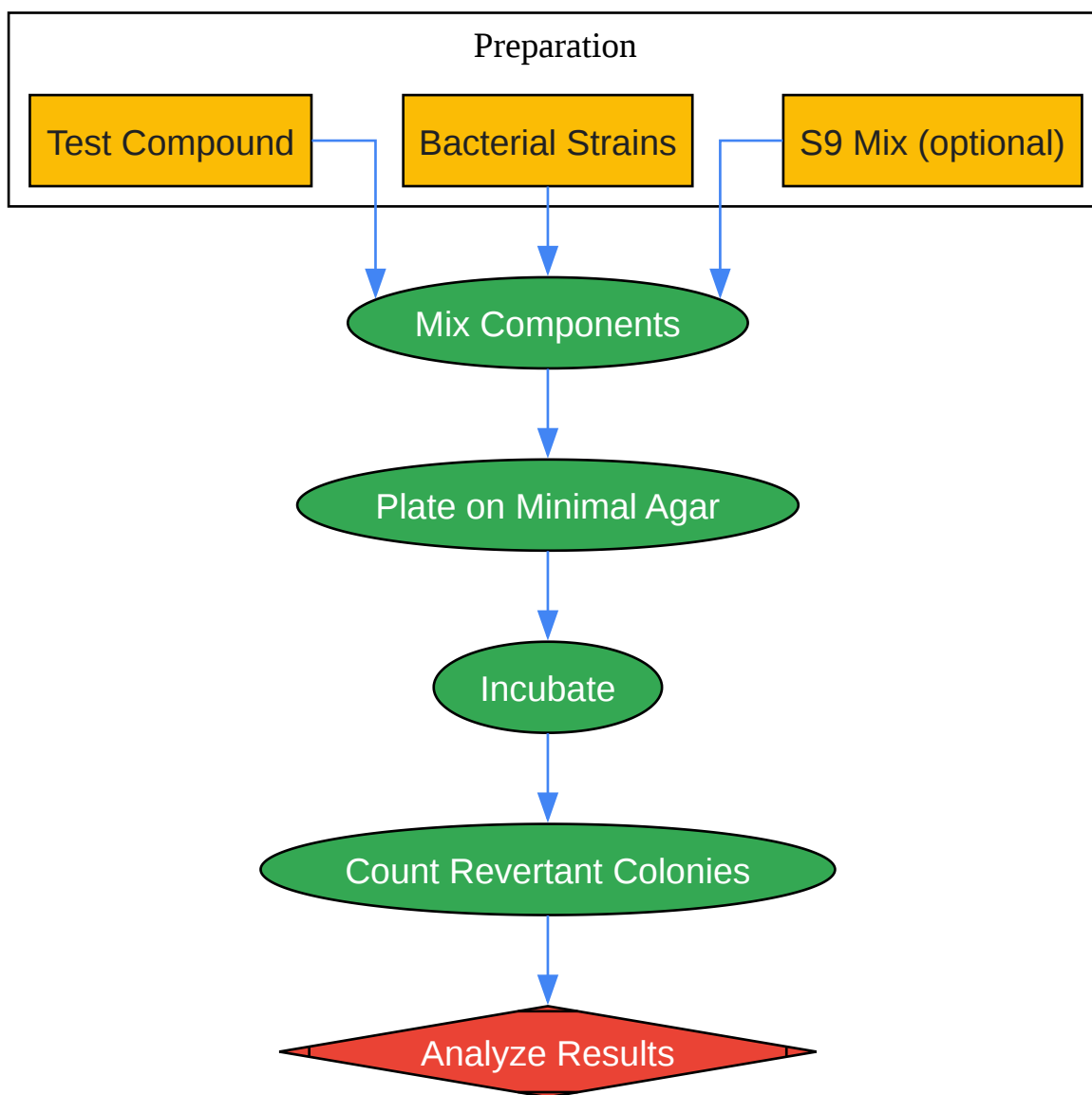
Hypothetical Metabolic Activation of an Aromatic Amine



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Caption: Hypothetical metabolic activation pathway of an aromatic amine leading to potential carcinogenicity.

General Workflow of the Ames Test



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Caption: General experimental workflow for the bacterial reverse mutation (Ames) test.

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